Amifostine disulfide

Pharmacokinetics Drug Metabolism Cytoprotection

Amifostine disulfide (WR-33278) is the non-interchangeable disulfide metabolite of amifostine, exhibiting a uniquely prolonged 8.4–13.4 h elimination half-life versus the active thiol WR-1065. This USP reference standard is critical for accurate pharmacokinetic assays, c-myc oncogene regulation studies—where it demonstrates superior potency (27% of control vs 56% for WR-1065 at 40 µM)—and quality control of amifostine formulations. Substituting WR-2721 or WR-1065 will produce erroneous metabolic conclusions essential for regulatory bioequivalence dossiers.

Molecular Formula C10H30Cl4N4S2
Molecular Weight 412.3 g/mol
CAS No. 10027-65-3
Cat. No. B1180785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifostine disulfide
CAS10027-65-3
Molecular FormulaC10H30Cl4N4S2
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESC(CN)CNCCSSCCNCCCN.Cl.Cl.Cl.Cl
InChIInChI=1S/C10H26N4S2.4ClH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amifostine Disulfide (CAS 10027-65-3): Procurement-Grade Overview for Cytoprotective Metabolite Research


Amifostine disulfide, also designated WR-33278, is the symmetric disulfide metabolite of the clinically approved cytoprotective agent amifostine (WR-2721) [1]. It is formed in vivo via oxidation of the active free thiol metabolite WR-1065, which itself is generated through dephosphorylation of amifostine by tissue alkaline phosphatases [2]. As a key component in the metabolic cascade that mediates radioprotective and chemoprotective effects, amifostine disulfide is primarily utilized as a reference standard and a critical analyte in pharmacokinetic and pharmacodynamic studies .

Amifostine Disulfide (WR-33278) Is Not Interchangeable with Other Amifostine Metabolites


Despite being part of the same metabolic pathway, amifostine disulfide cannot be substituted with the parent prodrug (amifostine/WR-2721) or its active free thiol (WR-1065). These three entities exhibit distinct and non-interchangeable pharmacokinetic profiles, biological activities, and analytical requirements. Crucially, amifostine disulfide is not merely an inactive byproduct; it possesses a unique, significantly extended elimination half-life and can serve as a reservoir for the active thiol [1]. Furthermore, direct comparative studies demonstrate that its efficacy in modulating key molecular targets, such as the c-myc oncogene, differs profoundly from that of WR-1065 [2]. Substituting a less-pure or incorrect metabolite in an assay or study would therefore lead to erroneous conclusions regarding drug metabolism, mechanism of action, and therapeutic window.

Quantitative Differentiation of Amifostine Disulfide (WR-33278) Against Its Metabolic Counterparts


Extended In Vivo Plasma Half-Life of Amifostine Disulfide Compared to WR-1065 and Amifostine

In a Phase I clinical trial, the pharmacokinetics of amifostine (WR-2721) and its metabolites were studied in patients receiving a 15-minute intravenous infusion of 740 or 910 mg/m². Amifostine disulfide exhibited a markedly prolonged terminal elimination half-life compared to both the parent drug and the active thiol metabolite WR-1065 [1].

Pharmacokinetics Drug Metabolism Cytoprotection

Superior Repression of c-myc Oncogene Expression by Amifostine Disulfide vs. WR-1065

In CHO-AA8 cells, a 30-minute exposure to 40 µM amifostine disulfide (WR-33278) resulted in a significantly greater repression of c-myc gene expression compared to an equivalent concentration of the active thiol metabolite WR-1065 [1].

Gene Expression Chemoprevention Oncology

Validated HPLC-ECD Analytical Method for Quantifying Amifostine Disulfide in Plasma

A high-performance liquid chromatographic (HPLC) method with electrochemical detection (ECD) was specifically developed and validated for the combined quantification of amifostine, WR-1065, and the disulfides (including WR-33278) in human plasma, establishing the technical foundation for all subsequent comparative pharmacokinetic studies [1].

Bioanalysis Analytical Chemistry Pharmacokinetic Assay

Amifostine Disulfide as a Distinct Analyte in USP Reference Standard Catalog

The United States Pharmacopeia (USP) offers Amifostine Disulfide as a distinct, high-purity Reference Standard (Catalog No. 1019417), separate from the standards for Amifostine (Catalog No. 1019406) and Amifostine Thiol (Catalog No. 1019428) .

Quality Control Reference Standards Regulatory Compliance

Procurement-Relevant Application Scenarios for Amifostine Disulfide (WR-33278)


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Amifostine Prodrug Therapy

This standard is essential for any clinical or preclinical study aiming to fully characterize the metabolic fate of amifostine (WR-2721). Due to its extended 8.4-13.4 hour half-life, amifostine disulfide serves as a long-lasting, quantifiable biomarker of drug exposure. Incorporating this reference standard into HPLC-ECD assays is required to accurately measure its unique pharmacokinetic profile and to validate the 'reservoir hypothesis,' which is not possible when using standards for the parent drug or WR-1065 alone [1].

Mechanistic Studies on Chemoprevention and Oncogene Modulation

In molecular oncology research, amifostine disulfide is the reagent of choice for experiments investigating the specific pathways of c-myc gene regulation. Its demonstrated superior potency in repressing c-myc expression (to 27% of control vs. 56% for WR-1065 at 40 µM) makes it a unique tool for dissecting the distinct signaling mechanisms of the disulfide metabolite, which are separate from the free-radical scavenging activities of the thiol form [2].

Analytical Method Development and Validation for Bioequivalence Studies

As a USP Reference Standard, amifostine disulfide is the definitive material for developing, validating, and calibrating analytical methods for the quantification of the disulfide metabolite in biological matrices. It is critical for quality control in the manufacture of amifostine formulations and for bioequivalence studies of generic drug products, where demonstrating a matching metabolite profile—including the distinctive disulfide component—is a regulatory requirement .

Quality Control for Investigational Amifostine Formulations

In pharmaceutical development and manufacturing of amifostine for injection, amifostine disulfide is monitored as a key related substance and potential degradant. Procurement of the high-purity reference standard enables precise quantification of this impurity, ensuring batch-to-batch consistency and stability of the drug product, in compliance with pharmacopeial monographs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifostine disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.